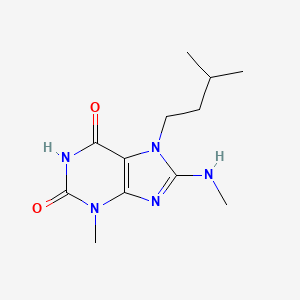

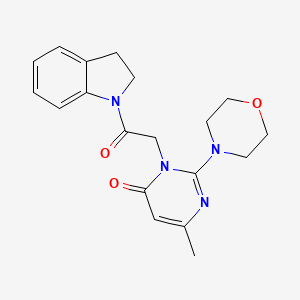

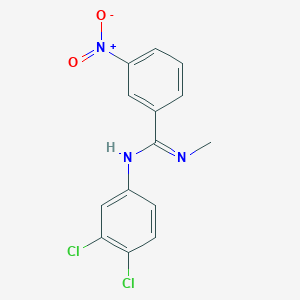

3-Methyl-8-(methylamino)-7-(3-methylbutyl)purine-2,6-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Purine derivatives are an important class of heterocyclic aromatic organic compounds, including several biologically significant molecules. The specific structure of "3-Methyl-8-(methylamino)-7-(3-methylbutyl)purine-2,6-dione" suggests it's a purine derivative with potential pharmacological or biochemical applications.

Synthesis Analysis

The synthesis of purine derivatives often involves complex reactions to introduce various substituents into the purine ring. For instance, the synthesis of carboxybenzyl-substituted purine diones as dipeptidyl peptidase IV inhibitors involves specific substitutions at N-1 and N-7 positions, indicating a method that could potentially be adapted for synthesizing the given compound (Didunyemi et al., 2015).

Molecular Structure Analysis

The molecular structure of purine derivatives is characterized by the presence of various functional groups that significantly influence their chemical behavior and biological activity. The structure-activity relationship (SAR) studies, such as those conducted on dipeptidyl peptidase IV inhibitors, provide insight into how different substituents affect the molecule's activity and stability (Didunyemi et al., 2015).

Chemical Reactions and Properties

Purine derivatives undergo various chemical reactions, including alkylation, methylation, and cyclization, which are crucial for their synthesis and functionalization. For example, the ionisation and methylation reactions of purine-6,8-diones reveal the influence of substituents on reaction pathways and the formation of anions and cations, which is essential for understanding the chemical properties of such molecules (M. Rahat et al., 1974).

Physical Properties Analysis

The physical properties of purine derivatives, including solubility, melting point, and crystalline structure, are influenced by their molecular structure. These properties are critical for the compound's application in drug formulation and biochemical studies. The classification and study of purine-6,8-diones provide insights into how structural differences impact physical properties (M. Rahat et al., 1974).

Chemical Properties Analysis

The chemical properties of "3-Methyl-8-(methylamino)-7-(3-methylbutyl)purine-2,6-dione" can be inferred from studies on similar molecules. These properties include reactivity, stability under different conditions, and interactions with biological molecules. The synthesis and study of various purine derivatives highlight the diverse reactivity and potential biological activity of these compounds (Gang Liu et al., 2010).

Wissenschaftliche Forschungsanwendungen

Organic Chemistry and Synthesis

Purine derivatives, such as 3-Methyl-8-(methylamino)-7-(3-methylbutyl)purine-2,6-dione, have been extensively studied for their unique chemical properties and reactivity. Studies have shown that the methylation reactions and ionisation characteristics of purine-6,8-diones can significantly affect their physical properties and biological activities. For example, methylation at specific sites can be hindered by steric effects, influencing the compound's reactivity and potential applications in synthesis (Rahat, Bergmann, & Tamir, 1974).

Pharmacological Applications

Purine derivatives are also notable for their pharmacological applications. The synthesis and evaluation of new purine analogues, including those with specific substitutions on the purine ring, have led to compounds with potential antitumor and cardiovascular activities. For instance, certain purine derivatives have been synthesized and screened for their antitumor activities, showing promising results in preclinical models (El-bayouki, Basyouni, El-Din, & Habeeb, 1994). Another study focused on the cardiovascular activity of 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3-piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones, highlighting the potential for developing new therapeutic agents for cardiovascular diseases (Chłoń-Rzepa et al., 2004).

Molecular Biology and Biochemistry

In the field of biochemistry, the study of xanthine, a closely related purine derivative, and its methylated forms has been crucial in understanding biological processes such as the regulation of nucleic acid metabolism and enzyme activity. Xanthine and its derivatives serve as substrates or inhibitors for various enzymes, playing a significant role in cellular signaling and metabolic pathways (Pundir & Devi, 2014).

Eigenschaften

IUPAC Name |

3-methyl-8-(methylamino)-7-(3-methylbutyl)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N5O2/c1-7(2)5-6-17-8-9(14-11(17)13-3)16(4)12(19)15-10(8)18/h7H,5-6H2,1-4H3,(H,13,14)(H,15,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDEFBFUPANPFKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C2=C(N=C1NC)N(C(=O)NC2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-isopentyl-3-methyl-8-(methylamino)-1H-purine-2,6(3H,7H)-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(Tert-butyl)-1-(cyclopropylcarbonyl)indeno[2,3-D]pyrazol-4-one](/img/structure/B2486290.png)

![({[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}sulfanyl)methanimidamide hydrochloride](/img/structure/B2486291.png)

![Ethyl 1-[4-amino-5-(ethylcarbamoyl)-1,3-thiazol-2-yl]piperidine-4-carboxylate](/img/structure/B2486297.png)

![1-ethyl-6-(4-methoxybenzyl)-3-methyl-5-((3-methylbenzyl)thio)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2486302.png)

![2-((3-allyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2486308.png)